molecular formula C15H10O6 B8086711 2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione

2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione

Cat. No.: B8086711
M. Wt: 286.24 g/mol
InChI Key: SIBDYBZDJHOTIP-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has been studied for its potential therapeutic applications in various fields, including medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione typically involves the modification of natural flavonoids. One common method is the semi-synthetic route, where a natural flavonoid such as quercetin is modified through a single-step reaction to introduce specific functional groups . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve the extraction of natural flavonoids from plant sources followed by chemical modification. The extraction process typically uses solvents like methanol or ethanol to isolate the flavonoids from plant materials. Subsequent chemical reactions are carried out under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione can be compared with other flavonoids such as quercetin, catechin, and epigallocatechin gallate. While all these compounds share similar structural features and biological activities, this compound is unique in its specific functional groups and their arrangement, which contribute to its distinct chemical behavior and biological effects .

List of Similar Compounds

  • Quercetin
  • Catechin
  • Epigallocatechin gallate
  • Myricetin
  • Kaempferol

These compounds, like this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties, but each has unique structural features that influence their specific activities and applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxychromene-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,15-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBDYBZDJHOTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(=O)C(=O)C3=C(O2)C=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859456
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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